molecular formula C33H64O B1435304 (Z)-tritriacont-24-en-16-one CAS No. 71177-09-8

(Z)-tritriacont-24-en-16-one

Cat. No.: B1435304
CAS No.: 71177-09-8
M. Wt: 476.9 g/mol
InChI Key: ZBKYELPMBUTEPO-ZCXUNETKSA-N
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Description

(Z)-tritriacont-24-en-16-one: is a long-chain ketone with a unique structure characterized by a double bond in the Z-configuration at the 24th position and a ketone functional group at the 16th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-tritriacont-24-en-16-one typically involves the use of long-chain alkenes and ketones as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-tritriacont-24-en-16-one can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The ketone group in this compound can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Grignard reagents (RMgX) in dry ether, organolithium reagents (RLi) in hexane.

Major Products:

    Oxidation: Carboxylic acids, esters.

    Reduction: Alcohols.

    Substitution: Various substituted ketones or alcohols.

Scientific Research Applications

Chemistry:

    Catalysis: (Z)-tritriacont-24-en-16-one can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various organic transformations.

Biology:

    Biomolecular Interactions: The compound can be used to study interactions with proteins and enzymes, providing insights into biological pathways and mechanisms.

Medicine:

    Drug Development: this compound and its derivatives may serve as lead compounds in the development of new pharmaceuticals targeting specific diseases.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (Z)-tritriacont-24-en-16-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group can form hydrogen bonds with active site residues, while the long alkyl chain can interact with hydrophobic pockets, stabilizing the compound within the target site. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

    (E)-24-tritriaconten-16-one: The E-isomer of the compound, differing in the configuration of the double bond.

    24-tritriaconten-16-ol: The alcohol derivative of the compound, where the ketone group is reduced to an alcohol.

    24-tritriaconten-16-oic acid: The carboxylic acid derivative, formed by the oxidation of the ketone group.

Uniqueness:

    (Z)-tritriacont-24-en-16-one: is unique due to its Z-configuration, which can influence its reactivity and interactions with biological targets. The specific spatial arrangement of atoms in the Z-isomer can lead to different biological activities compared to its E-isomer or other derivatives.

Properties

IUPAC Name

(Z)-tritriacont-24-en-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H64O/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-33(34)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18H,3-16,19-32H2,1-2H3/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBKYELPMBUTEPO-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H64O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71177-09-8
Record name 24-Tritriaconten-16-one, (Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071177098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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